5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
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Overview
Description
5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that features a fluorophenyl group and an imidazo[4,5-b]pyridin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-fluorobenzylamine with an appropriate imidazo[4,5-b]pyridine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-[[(4-Chlorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
- 5-[[(4-Bromophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
- 5-[[(4-Methylphenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Uniqueness
The presence of the fluorophenyl group in 5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents .
Properties
IUPAC Name |
5-[(4-fluorophenyl)methylamino]-1,3-dihydroimidazo[4,5-b]pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O/c14-9-3-1-8(2-4-9)7-15-11-6-5-10-12(17-11)18-13(19)16-10/h1-6H,7H2,(H3,15,16,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBXVBUWZIPSFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC3=C(C=C2)NC(=O)N3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588702 |
Source
|
Record name | 5-{[(4-Fluorophenyl)methyl]amino}-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951624-49-0 |
Source
|
Record name | 5-{[(4-Fluorophenyl)methyl]amino}-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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